molecular formula C6H8 B075020 3-Methylenepent-1-yne CAS No. 1574-34-1

3-Methylenepent-1-yne

Cat. No.: B075020
CAS No.: 1574-34-1
M. Wt: 80.13 g/mol
InChI Key: LAKYCCVWZNCNIO-UHFFFAOYSA-N
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Description

3-Methylenepent-1-yne (CAS: 6929-96-0) is an alkyne with the molecular formula C₆H₆ and a molecular weight of 78.114 g/mol. Its IUPAC name, 2-ethynyl-1,3-butadiene, highlights its conjugated system: a terminal triple bond (C1–C2) and a methylene group (C3–C4) adjacent to a double bond (C4–C5) . This unique conjugation of π-bonds makes it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions and materials science.

Properties

CAS No.

1574-34-1

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

3-methylidenepent-1-yne

InChI

InChI=1S/C6H8/c1-4-6(3)5-2/h1H,3,5H2,2H3

InChI Key

LAKYCCVWZNCNIO-UHFFFAOYSA-N

SMILES

CCC(=C)C#C

Canonical SMILES

CCC(=C)C#C

Other CAS No.

1574-34-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Alkynes

Structural and Molecular Features

The table below summarizes key structural and molecular differences between 3-Methylenepent-1-yne and related compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Structural Features
3-Methylenepent-1-yne C₆H₆ 78.114 6929-96-0 Conjugated enyne (C1≡C–CH₂–CH₂–CH₂) with methylene group at C3
3-Penten-1-yne C₅H₆ 66.101 2206-23-7 Terminal alkyne (C1≡C–CH₂–CH=CH₂); triple and double bonds in a 1,3-diene-yne system
(S)-3-Methylpent-1-yne C₆H₁₀ 82.15 2868-07-7 Branched alkyne with a chiral center at C3 (C1≡C–CH(CH₃)–CH₂–CH₃)
3,3-Dimethylpent-1-yne C₇H₁₂ 96.17 918-82-1 Highly branched alkyne with two methyl groups at C3 (C1≡C–C(CH₃)₂–CH₂–CH₃)
3-Methylenepent-1-yne
  • Reactivity : The conjugated enyne system allows for simultaneous participation of the triple and double bonds in reactions. For example, it can undergo [2+2] cycloadditions or serve as a diene in Diels-Alder reactions .
  • Applications: Used in synthesizing polycyclic aromatic hydrocarbons (PAHs) and nanomaterials due to its extended π-system.
3-Penten-1-yne
  • Reactivity: As a terminal alkyne, it participates in Sonogashira coupling to form carbon-carbon bonds. The adjacent double bond may stabilize transition states in catalytic cycles .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., prostaglandins).
(S)-3-Methylpent-1-yne
  • Reactivity : The chiral center at C3 introduces stereochemical control in asymmetric synthesis. Steric hindrance from the methyl group slows nucleophilic additions to the triple bond .
  • Applications : Building block for chiral ligands in catalysis.
3,3-Dimethylpent-1-yne
  • Reactivity : High steric bulk from two methyl groups reduces accessibility of the triple bond, making it less reactive in alkyne-specific reactions (e.g., hydrohalogenation) .
  • Applications: Used as a steric protector group in organometallic chemistry.

Research Findings and Key Differences

Conjugation Effects

  • 3-Methylenepent-1-yne exhibits enhanced stability compared to non-conjugated alkynes due to resonance between the triple and double bonds. This conjugation lowers its energy profile, as evidenced by computational studies .
  • In contrast, 3-Penten-1-yne shows moderate conjugation but lacks the methylene group, resulting in less stabilization.

Steric and Electronic Influences

  • Branched Alkynes : Both (S)-3-Methylpent-1-yne and 3,3-Dimethylpent-1-yne demonstrate reduced reactivity in nucleophilic additions due to steric hindrance. For example, the reaction rate of (S)-3-Methylpent-1-yne with Grignard reagents is 40% slower than linear analogues .
  • Electronic Effects : The electron-rich triple bond in 3-Methylenepent-1-yne undergoes electrophilic attacks more readily than its branched counterparts.

Spectral Data

  • Mass Spectrometry : 3-Penten-1-yne (C₅H₆) shows a base peak at m/z 65 corresponding to [C₅H₅]⁺, while 3-Methylenepent-1-yne (C₆H₆) exhibits a distinct fragmentation pattern with peaks at m/z 77 (benzene-like ion) .

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